

5-bromo-2-furamide chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-furamide**

Cat. No.: **B1330254**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **5-bromo-2-furamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-furamide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple sites for chemical modification. The electron-rich furan core, combined with the reactive carbon-bromine bond and the versatile amide functionality, makes it an attractive scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **5-bromo-2-furamide**, intended to support research and development in related fields.

Chemical and Physical Properties

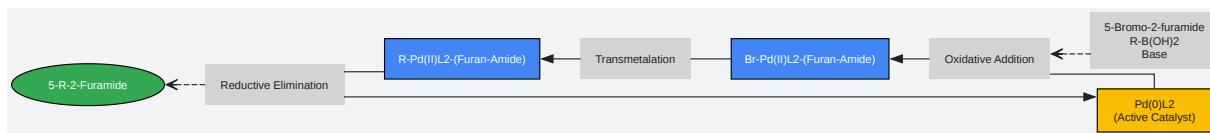
The fundamental properties of **5-bromo-2-furamide** are summarized below. These data are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical environments.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrNO ₂	-
Molecular Weight	190.00 g/mol	[1]
IUPAC Name	5-bromofuran-2-carboxamide	-
CAS Number	29823-22-3	-
Appearance	Solid	[1]
LogP	0.86	[1]
LogSW	-1.23	[1]
Topological Polar Surface Area (tPSA)	56.2 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Note: Data for the parent **5-bromo-2-furamide** is limited; some properties are inferred from closely related derivatives or computational models.

Reactivity and Reaction Mechanisms

The reactivity of **5-bromo-2-furamide** is dictated by its three primary functional components: the furan ring, the carbon-bromine bond, and the amide group.


Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond at the 5-position is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[\[2\]](#)

- Suzuki-Miyaura Coupling: This reaction couples **5-bromo-2-furamide** with boronic acids or esters to form 5-aryl-2-furamides. It is a highly versatile method for creating biaryl structures.

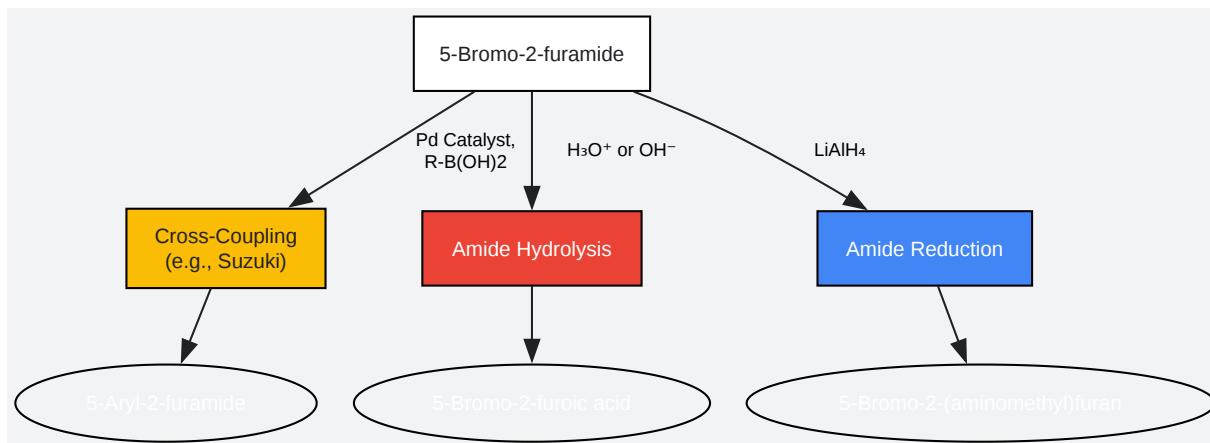
[\[3\]](#)[\[4\]](#)

- Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 5-alkynyl-2-furamides.[\[2\]](#)
- Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with various primary or secondary amines, leading to 5-amino-2-furamide derivatives.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions involving the Furan Ring


The furan ring is an electron-rich aromatic system, typically prone to electrophilic substitution. However, the amide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.[\[6\]](#)

- Electrophilic Substitution: Reactions like nitration and sulfonation, if they occur, would be directed to the 4-position due to the directing effects of the existing substituents. Milder conditions are necessary to avoid ring-opening or polymerization.[\[6\]](#)

Reactions of the Amide Group

The amide functionality can undergo several characteristic reactions.

- Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 5-bromo-2-furoic acid.[\[7\]](#)
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the amide to a 5-bromo-2-(aminomethyl)furan.

[Click to download full resolution via product page](#)

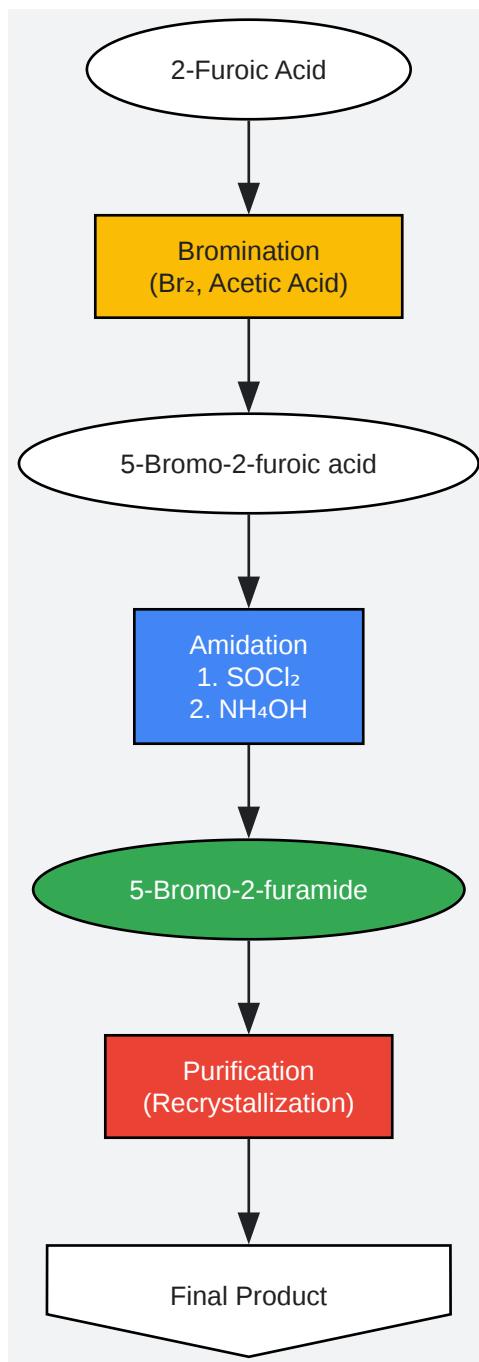
Caption: Key reactive pathways of **5-bromo-2-furamide**.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and modification of **5-bromo-2-furamide**.

Protocol 1: Synthesis of 5-bromo-2-furamide

This is a two-step procedure starting from 2-furoic acid.


Step 1: Synthesis of 5-bromo-2-furoic acid

- Reaction Setup: In a flask protected from light, dissolve 2-furoic acid (1.0 equiv.) in a suitable solvent such as glacial acetic acid.
- Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 equiv.) dropwise while maintaining the temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Workup: Pour the reaction mixture into ice-cold water. The product, 5-bromo-2-furoic acid, will precipitate.
- Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product. The melting point should be approximately 188-190 °C.[\[7\]](#)

Step 2: Amidation of 5-bromo-2-furoic acid

- Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-bromo-2-furoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) and a catalytic amount of DMF.
- Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours until the solid dissolves and gas evolution ceases.
- Ammonia Addition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide. Slowly add the cooled acyl chloride solution to the ammonium hydroxide with vigorous stirring, maintaining the temperature at 0 °C.
- Workup: A precipitate of **5-bromo-2-furamide** will form. Stir for an additional 30 minutes.
- Purification: Collect the crude product by filtration. Wash the solid with cold water and diethyl ether. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **5-bromo-2-furamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hit2Lead | 5-bromo-2-furamide | SC-9071676 [hit2lead.com]
- 2. benchchem.com [benchchem.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. 5-Bromo-2-furoic acid 99 585-70-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [5-bromo-2-furamide chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330254#5-bromo-2-furamide-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com